(6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of indole, phenoxy, and thiadiazolopyrimidine moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole ring, the attachment of the phenoxyethyl group, and the construction of the thiadiazolopyrimidine core. Each step requires specific reagents and conditions, such as:
Formation of Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of Phenoxyethyl Group: This step might involve nucleophilic substitution reactions where the phenoxyethyl group is introduced to the indole ring.
Construction of Thiadiazolopyrimidine Core: This could be synthesized through cyclization reactions involving appropriate precursors like thiosemicarbazide and α-haloketones.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
The compound’s unique structure makes it a candidate for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, modulating their activity and thereby influencing biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole ring.
Phenoxyethyl Derivatives: Compounds like fenoxycarb, used as an insect growth regulator.
Thiadiazolopyrimidine Derivatives: Compounds like riluzole, used in the treatment of amyotrophic lateral sclerosis.
Uniqueness
The uniqueness of the compound lies in its combination of these three moieties, which might confer unique biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(6Z)-6-[[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23N5O2S/c1-15-8-9-16(2)22(12-15)32-11-10-29-14-18(19-6-4-5-7-21(19)29)13-20-23(26)30-25(27-24(20)31)33-17(3)28-30/h4-9,12-14,26H,10-11H2,1-3H3/b20-13-,26-23? |
InChI Key |
RYNKHWGIOUQSII-ZQCYNNBZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C(=NC4=O)SC(=N5)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC(=N5)C |
Origin of Product |
United States |
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